molecular formula C7H9F3N2 B3024156 1-Propyl-3-(trifluoromethyl)pyrazole CAS No. 1033132-02-3

1-Propyl-3-(trifluoromethyl)pyrazole

Cat. No. B3024156
CAS RN: 1033132-02-3
M. Wt: 178.15 g/mol
InChI Key: XPQAQRWNQZDDBZ-UHFFFAOYSA-N
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Description

1-Propyl-3-(trifluoromethyl)pyrazole is a heterocyclic compound . It is a pyrazole derivative, which is a class of compounds that have a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives like 1-Propyl-3-(trifluoromethyl)pyrazole involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . An improved synthesis technology of a similar compound, 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, involves sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis .


Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions. For instance, they can undergo a silver-mediated [3 + 2] cycloaddition with N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes to provide pyrazoles . They can also undergo a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines to provide functionalized pyrazoles .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-Propyl-3-(trifluoromethyl)pyrazole, focusing on six unique fields:

Medicinal Chemistry

1-Propyl-3-(trifluoromethyl)pyrazole has shown significant potential in medicinal chemistry due to its unique structural properties. The trifluoromethyl group enhances the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development. Research has indicated its potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit key enzymes involved in inflammatory pathways . Additionally, its structural framework is being explored for developing novel antitumor and antimicrobial agents .

Agrochemicals

In the field of agrochemicals, 1-Propyl-3-(trifluoromethyl)pyrazole is being investigated for its potential as a pesticide and herbicide. The compound’s stability and effectiveness against various pests and weeds make it a valuable addition to crop protection strategies. Studies have shown that derivatives of this compound can act as potent insecticides, providing an alternative to traditional chemical treatments .

Coordination Chemistry

1-Propyl-3-(trifluoromethyl)pyrazole is also of interest in coordination chemistry, where it serves as a ligand in the formation of metal complexes. These complexes have applications in catalysis, where they can facilitate various chemical reactions. The trifluoromethyl group in the pyrazole ring enhances the electron-withdrawing properties, making these complexes highly reactive and efficient catalysts .

Material Science

In material science, 1-Propyl-3-(trifluoromethyl)pyrazole is being explored for its potential in developing new materials with unique properties. Its incorporation into polymer matrices can enhance the thermal and chemical stability of the resulting materials. Research is ongoing to develop advanced coatings and films that leverage the compound’s stability and resistance to degradation .

Environmental Chemistry

The compound’s stability and reactivity also make it a candidate for environmental chemistry applications. It is being studied for its potential in the degradation of environmental pollutants. The trifluoromethyl group can facilitate the breakdown of persistent organic pollutants, making it a valuable tool in environmental remediation efforts .

Synthetic Organic Chemistry

Finally, in synthetic organic chemistry, 1-Propyl-3-(trifluoromethyl)pyrazole is employed as a building block for the synthesis of more complex molecules. Its reactivity and stability make it an ideal candidate for constructing diverse chemical structures, facilitating the development of new synthetic methodologies and compounds.

IntechOpen MDPI Springer MDPI Baidu IntechOpen : MDPI : Springer : Baidu

Safety and Hazards

1-Propyl-3-(trifluoromethyl)pyrazole is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

Pyrazoles have a wide range of applications in various fields of science and their popularity has skyrocketed since the early 1990s . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, it is expected that the research and development of pyrazole derivatives like 1-Propyl-3-(trifluoromethyl)pyrazole will continue to grow in the future.

properties

IUPAC Name

1-propyl-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2/c1-2-4-12-5-3-6(11-12)7(8,9)10/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQAQRWNQZDDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propyl-3-(trifluoromethyl)pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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